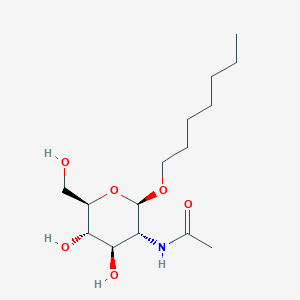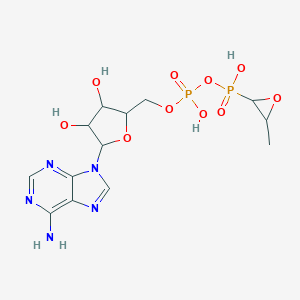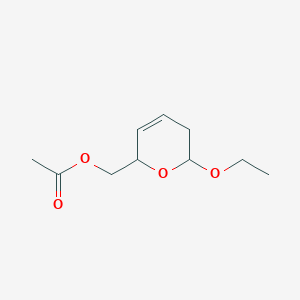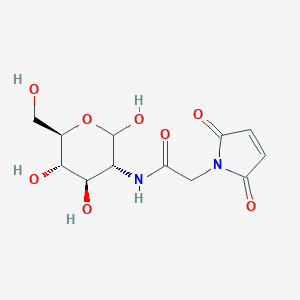
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group at the para position and an isopropylaminoethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester typically involves the esterification of 4-ethoxybenzoic acid with 2-(isopropylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Substitution: Alkyl halides or other electrophiles in the presence of a base such as potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Hydrolysis: 4-Ethoxybenzoic acid and 2-(isopropylamino)ethanol.
Substitution: Various substituted benzoic acid derivatives.
Oxidation: Oxidized benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical research
Mecanismo De Acción
The mechanism of action of 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxybenzoic acid ethyl ester: Similar structure but lacks the isopropylamino group.
4-Methoxybenzoic acid 2-(isopropylamino)ethyl ester: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid 2-(methylamino)ethyl ester: Similar structure but with a methylamino group instead of an isopropylamino group
Uniqueness
4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester is unique due to the presence of both the ethoxy and isopropylamino groups, which confer specific chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and binding affinity to biological targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
123354-93-8 |
|---|---|
Fórmula molecular |
C14H21NO3 |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)ethyl 4-ethoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-17-13-7-5-12(6-8-13)14(16)18-10-9-15-11(2)3/h5-8,11,15H,4,9-10H2,1-3H3 |
Clave InChI |
IHSIQLCMWPVNCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)OCCNC(C)C |
| 123354-93-8 | |
Sinónimos |
4-ethoxybenzoic acid 2-(isopropylamino)ethyl ester EBZ-IPAE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


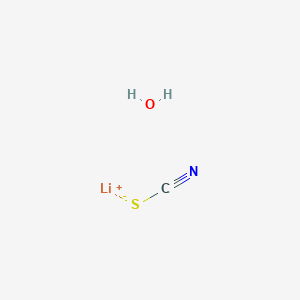
![[5,5,5-Trichloro-1,3-dihydroxy-3-(2,2,2-trichloroethyl)pentan-2-yl]phosphonic acid](/img/structure/B40131.png)
